

Cercosporamide discovery and isolation from *Cercosporidium henningsii*

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Compound Focus: Cercosporamide

CAS No.: 131436-22-1

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Initial Discovery and Structural Characteristics

Cercosporamide was first identified in a 1991 research article published in *The Journal of Organic Chemistry*, isolated from culture extracts of *Cercosporidium henningsii* [1] [2]. It is a polyketide-derived fungal metabolite, structurally classified as a dibenzofuran derivative, sharing a core structural theme with compounds like usnic acid and phomodione [2] [3].

- **CAS Number:** 131436-22-1
- **Molecular Formula:** $C_{16}H_{13}NO_7$ [4]
- **Quality and Solubility:** Available at $\geq 98\%$ purity (HPLC). Soluble in chloroform (1 mg/mL), ethyl acetate (1 mg/mL), and DMSO (5 mg/mL). Note that solutions in DMSO are unstable and should be freshly prepared [4].

Antifungal Activity and Mechanism

Cercosporamide exhibits strong, broad-spectrum antifungal activity. Studies show it acts as a **highly potent and selective inhibitor of fungal Protein Kinase C (Pkc1)**, a key regulator of the cell wall integrity pathway [5].

The table below summarizes its efficacy against major pepper anthracnose pathogens:

Pathogen	EC ₅₀ (µg/mL)	Experimental Context
<i>Colletotrichum gloeosporioides</i>	3.8	Pepper anthracnose pathogen [2]
<i>Colletotrichum scovillei</i>	7.0	Pepper anthracnose pathogen [2]

Cercosporamide production can be optimized through fungal culture conditions. For the endophytic fungus *Phoma* sp. NG-25, production peaked at **77.5 µg/mL** after 18 days of incubation in Beef Peptone Dextrose (BPD) broth media [2].

Anticancer Activity and Kinase Inhibition

In cancer research, **cercosporamide** is recognized as a potent and selective inhibitor of **Mitogen-activated protein kinase (MAPK) Interacting Kinases (MNK1 and MNK2)**, which phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) [6] [7].

The table below summarizes its inhibitory activity against key human kinases:

Target Kinase	Reported IC ₅₀ / Effect	Biological Consequence
MNK2	11 nM	Blocks eIF4E phosphorylation, suppressing tumor growth and metastasis [7].
MNK1	116 nM	Blocks eIF4E phosphorylation, suppressing tumor growth and metastasis [7].
BMPR Type I Kinases	Direct inhibitor	Blocks BMP/SMAD signaling; potential for diseases involving overactive BMP signaling [8].
JAK3	Inhibitor (IC ₅₀ not specified)	Cited as an inhibitor, though less characterized than MNK inhibition [9].

This multi-kinase inhibition profile underpins its promising anticancer effects, demonstrated in models of leukemia, hepatocellular carcinoma, renal cell carcinoma, and glioblastoma [2] [6] [7].

Experimental Protocols

For researchers aiming to work with **cercosporamide**, here are key methodologies from the literature.

Production and Extraction from Fungal Culture

This protocol is adapted from studies using *Phoma* sp. NG-25 [2].

- **Culture Conditions:** Inoculate fungal mycelia into **Beef Peptone Dextrose (BPD)** broth (3 g/L beef extract, 5 g/L peptone, 10 g/L glucose). Incubate culture at 20°C with agitation (150 rpm) under 12 h light/dark cycles for 18 days for optimal yield.
- **Harvesting and Extraction:** Filter cultured broth using sterilized Miracloth. Extract the harvested mycelia with 30 mL of acetone. Reconstitute crude extract in 300 µL acetone and filter through a 0.4 µm syringe membrane.

HPLC Analysis and Purification

This method is used to analyze and purify **cercosporamide** from crude extracts [2].

- **Column:** YMC-Pack ODS-A column (150 × 4.6 mm, 5 µm particle size, 12 nm pore diameter), maintained at 40°C.
- **Mobile Phase:**
 - Pump A: Distilled water/trifluoroacetic acid (99.9:0.1, v/v)
 - Pump B: Methanol/trifluoroacetic acid (99.9:0.1, v/v)
- **Gradient Program:** Utilize a gradient program (specific details not listed in search results). Monitor UV-active metabolites with a diode array detector from 200 to 800 nm.

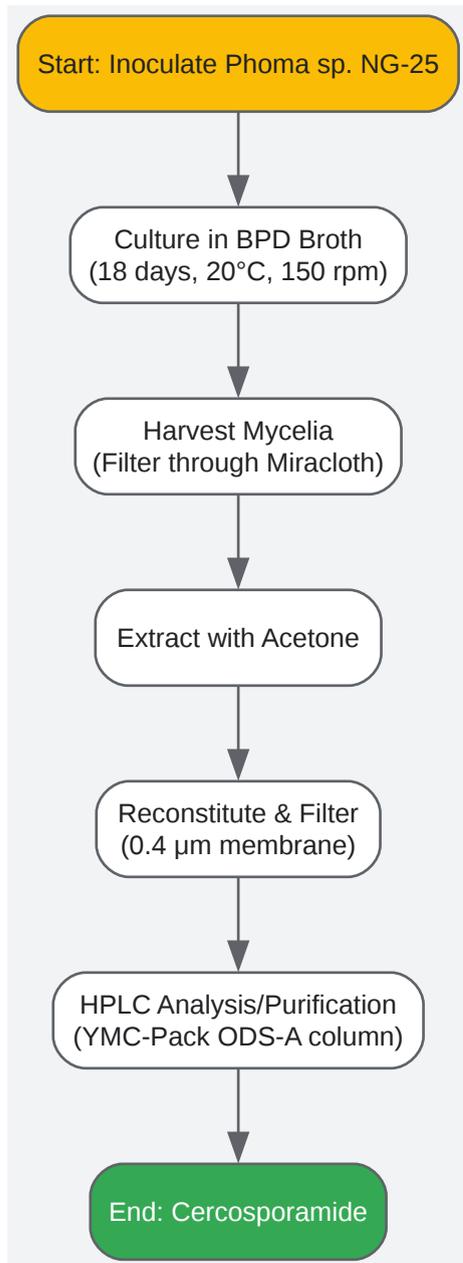
Assessing Antifungal Activity via Paper Disk Diffusion Assay

This method determines the spectrum of antifungal activity [2].

- Prepare a paper disk containing culture filtrate with **cercosporamide** as the major constituent.
- Place disk on agar plate inoculated with the target pathogen (e.g., *Colletotrichum gloeosporioides*).
- Measure the zone of growth inhibition after incubation to confirm activity.

Visualizing Mechanisms and Workflows

The following diagrams summarize the key experimental workflow and mechanism of action based on the search results.



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*Experimental workflow for producing and isolating **cercosporamide** from a fungal culture.*

Cercosporamide's dual mechanisms: disrupts fungal cell wall integrity via Pkc1 inhibition and suppresses cancer growth via MNK/eIF4E pathway inhibition.

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References

1. The structure and biological activity of cercosporamide from... | Scilit [scilit.com]
2. Cercosporamide, a polyketide-derived fungal metabolite, ... [pmc.ncbi.nlm.nih.gov]
3. Purification, identification and activity of phomodione, a ... [sciencedirect.com]
4. = 98 HPLC 131436-22-1 Cercosporamide [sigmaaldrich.com]
5. Discovery of Cercosporamide, a Known Antifungal Natural ... [pmc.ncbi.nlm.nih.gov]
6. Preclinical evidence that MNK/eIF4E inhibition by ... [sciencedirect.com]
7. sciencedirect.com/topics/ chemistry / cercosporamide [sciencedirect.com]
8. Cercosporamide inhibits bone morphogenetic protein ... [pmc.ncbi.nlm.nih.gov]
9. | CAS 131436-22-1 | SCBT - Santa Cruz... Cercosporamide [scbt.com]

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